molecular formula C10H8FN B024327 6-Fluoro-2-methylquinoline CAS No. 1128-61-6

6-Fluoro-2-methylquinoline

Cat. No.: B024327
CAS No.: 1128-61-6
M. Wt: 161.18 g/mol
InChI Key: GPIARMSVZOEZCV-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline is a quinoline derivative characterized by the presence of a fluorine atom at the sixth position and a methyl group at the second position on the quinoline ring. Quinoline derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties .

Scientific Research Applications

6-Fluoro-2-methylquinoline has several scientific research applications:

Safety and Hazards

6-Fluoro-2-methylquinoline is classified as a skin irritant and serious eye irritant. It is recommended to avoid contact with skin and eyes, and to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, it is advised to seek medical attention .

Future Directions

The future directions of 6-Fluoro-2-methylquinoline research could involve further exploration of its antibacterial properties, given that its hydrogenation product is a key intermediate of an antibacterial agent . Additionally, its potential anticancer properties could be investigated further, considering its suggested mechanism of action .

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-2-methylquinoline is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.

Mode of Action

This compound acts as a potent inhibitor of DHODH . By binding to this enzyme, it prevents the normal synthesis of pyrimidines, thereby disrupting DNA and RNA production in cells.

Biochemical Pathways

The inhibition of DHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules. By inhibiting DHODH, this compound causes a depletion of critical precursors for RNA and DNA synthesis .

Result of Action

The result of this compound’s action is the disruption of DNA and RNA synthesis in cells due to the inhibition of DHODH . This can lead to cell death, making this compound a potential anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline typically involves the reaction of 4-fluoroaniline with various reagents. One common method includes the use of transition metals and auxiliary catalysts under oxygen conditions. The reaction is carried out at elevated temperatures (around 150°C) for an extended period (approximately 18 hours), resulting in a yield of about 75% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 6-Fluoro-2-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARMSVZOEZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150180
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-61-6
Record name 6-Fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-FLUORO-2-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 6-fluoro-2-methylquinoline undergo hydrodefluorination, and what catalyst can facilitate this reaction?

A1: Yes, this compound can be hydrodefluorinated using a specific ruthenium-based catalyst. The research paper highlights the successful hydrodefluorination of this compound using a ruthenium N-heterocyclic carbene (NHC) complex, specifically Cp*(IPr)RuH3, in the presence of isopropyl alcohol as the reducing agent []. This reaction effectively replaces the fluorine atom with a hydrogen atom.

Q2: What is the significance of the catalyst structure in the hydrodefluorination of this compound?

A2: The structure of the Cp*(IPr)RuH3 catalyst is crucial for its activity in this reaction. The researchers propose a mechanism involving the elimination of the NHC ligand, allowing for the coordination of both the this compound substrate and the isopropyl alcohol to the ruthenium center []. This coordination is believed to facilitate the subsequent steps leading to hydrodefluorination.

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